molecular formula C7H9ClN2O2 B2431534 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid hydrochloride CAS No. 1955541-74-8

5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid hydrochloride

Cat. No.: B2431534
CAS No.: 1955541-74-8
M. Wt: 188.61
InChI Key: ANIGOSGPEKJCQJ-UHFFFAOYSA-N
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Description

Historical Context of Bicyclic Heterocyclic Compounds in Organic Chemistry

Bicyclic heterocycles have played a pivotal role in organic chemistry since the 19th century. Early milestones include the isolation of furfural (1832) and pyrrole (1834), which laid the groundwork for understanding fused-ring systems. The advent of X-ray crystallography in the 20th century enabled precise structural elucidation of complex alkaloids, such as oroidin (1971), a marine-derived PIA.

The synthesis of bicyclic frameworks accelerated with advancements in cyclization strategies. For example, the Diels-Alder reaction and transition-metal catalysis enabled efficient construction of fused rings. Specifically, 5H,6H,7H-pyrrolo[1,2-a]imidazole derivatives emerged as synthetic targets due to their resemblance to bioactive natural products like the axinellamines. Modern methods, such as metallaphotoredox catalysis, now allow direct functionalization of carboxylic acid groups in heterocycles, expanding access to derivatives.

Structural Classification Within Pyrrole-Imidazole Alkaloid Family

This compound belongs to the cyclic monomer subclass of PIAs, distinguished by a fully saturated bicyclic backbone. Its structural features include:

  • A pyrrole-imidazole fusion with bridgehead nitrogen atoms.
  • A carboxylic acid substituent at position 3, enhancing polarity and hydrogen-bonding capacity.
  • A hydrochloride counterion, improving solubility in polar solvents.

Comparative analysis with related PIAs reveals key differences (Table 2):

Compound Name Substituents Ring System Bioactivity
Oroidin Bromopyrrole, aminoimidazole Acyclic monomer Antimicrobial
1-Methyl-1H-benzotriazole-5-carboxylic acid Benzotriazole core Tricyclic Enzyme inhibition
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid Carboxylic acid at position 6 Bicyclic Synthetic intermediate

The presence of the carboxylic acid group at position 3 distinguishes this compound from analogs like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid, altering its electronic profile and reactivity.

Significance of Carboxylic Acid Functionalization in Heterocyclic Systems

Carboxylic acid groups are versatile handles for modifying heterocycles. In 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid hydrochloride, this functional group enables:

  • Derivatization : The acid can undergo esterification, amidation, or decarboxylation. For instance, coupling with alcohols via EDC/HOBt yields esters.
  • Biological Interactions : The deprotonated carboxylate forms hydrogen bonds with enzymes or receptors, potentially enhancing bioactivity.
  • Crystallinity : Ionic interactions with the hydrochloride salt improve solid-state stability, facilitating storage and handling.

Synthetic applications highlight its utility (Table 3):

Reaction Type Conditions Product Yield
Esterification EDC, DMAP, acetonitrile Cyclohexen-3-on-1-yl ester 59%
Amidation HOBt, DMF, triethylamine Pyrazole carboxamide 35%
Salt Formation HCl in methanol Hydrochloride salt 94%

These transformations underscore the compound’s role as a scaffold for drug discovery and materials science.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c10-7(11)5-4-8-6-2-1-3-9(5)6;/h4H,1-3H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIGOSGPEKJCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955541-74-8
Record name 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of a suitable imidazole derivative with a carboxylic acid in the presence of a dehydrating agent can yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes purification steps such as recrystallization to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

5H,6H,7H-Pyrrolo[1,2-a]imidazole-3-carboxylic acid hydrochloride (CAS Number: 1909313-79-6) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

  • Molecular Formula : C7H9ClN2O2
  • Molecular Weight : 178.71 g/mol
  • CAS Number : 1909313-79-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that introduce the pyrrolo and imidazole moieties. The process often requires careful control of reaction conditions to ensure high yields and purity.

Antimicrobial Activity

Recent studies have highlighted the compound's antibacterial and antifungal properties. A study conducted by Demchenko et al. (2021) synthesized various derivatives of pyrrolo[1,2-a]imidazole and evaluated their antimicrobial activity. Key findings include:

  • Broad Spectrum Activity : Compounds derived from this scaffold showed activity against various pathogens including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.
  • Minimum Inhibitory Concentration (MIC) : The most active derivatives exhibited MIC values ranging from 2 to 4 µg/mL (approximately 3.8 to 12.3 µM), indicating potent antibacterial effects .
CompoundMIC (µg/mL)Target Organism
6b4Staphylococcus aureus
6c4Escherichia coli
10b32Klebsiella pneumoniae

Cytotoxicity

While the compound demonstrates promising antimicrobial activity, it also exhibits cytotoxic effects. For instance, compound 6c showed significant hemolytic activity against human red blood cells and cytotoxicity against HEK-293 cells with an LD50 > 2000 mg/kg in mice . This dual activity raises concerns regarding its safety profile for potential therapeutic applications.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, a derivative of the compound was tested for its efficacy against Acinetobacter baumannii. The study reported that the compound significantly inhibited bacterial growth at concentrations as low as 4 µg/mL. However, it also noted that higher concentrations led to increased cytotoxicity in mammalian cell lines .

Case Study 2: Antifungal Activity

Another study evaluated the antifungal properties of pyrrolo[1,2-a]imidazole derivatives against Cryptococcus neoformans. Results indicated that several compounds displayed effective antifungal activity with MIC values comparable to established antifungal agents .

Therapeutic Potential

The biological activities of this compound suggest potential therapeutic applications in treating infections caused by resistant bacterial strains. However, further research is necessary to optimize its safety profile and minimize cytotoxicity.

Q & A

Basic: What are the established synthetic routes for 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid hydrochloride, and how are yields optimized?

The compound is synthesized via cyclization reactions. For example, N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine undergoes reflux in formic acid at 100°C for 16 hours, yielding 86% of the pyrroloimidazole core. Subsequent boronation or carboxylation steps introduce the carboxylic acid group, followed by HCl salt formation . Yield optimization involves:

  • Reaction time/temperature control : Prolonged heating (e.g., 16–24 hours) ensures complete cyclization.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
  • Acid catalysis : Formic acid acts as both solvent and catalyst, minimizing side reactions .

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

  • LC-MS (ES+) : Confirms molecular ion peaks (e.g., m/z 108.95 for the core structure) and purity via retention time (tR = 0.15 min in a 1.9-minute run) .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Identifies proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and carboxylic acid carbonyl signals (δ ~170 ppm).
  • HPLC : Validates purity (>95%) using reverse-phase C18 columns with UV detection .

Basic: How does the hydrochloride salt form influence the compound’s stability and solubility?

The hydrochloride salt enhances:

  • Aqueous solubility : Ionic interactions improve dissolution in polar solvents (e.g., water, methanol).
  • Stability : Protonation of the imidazole nitrogen reduces oxidative degradation. Storage at –20°C in desiccated conditions prevents deliquescence .

Advanced: What computational methods are used to model reaction mechanisms or predict reactivity?

  • Quantum chemical calculations (DFT) : Map reaction pathways for cyclization steps, identifying transition states and activation energies .
  • Machine learning (ML) : Trains on experimental datasets to predict optimal reaction conditions (e.g., solvent, catalyst) and reduce trial-and-error approaches .
  • Molecular dynamics (MD) : Simulates solvent effects on intermediate stability .

Advanced: How can researchers resolve contradictions in reported synthetic yields or side products?

  • Design of Experiments (DoE) : Applies factorial designs to isolate variables (e.g., temperature, stoichiometry) causing yield discrepancies .
  • In situ monitoring : Uses techniques like FT-IR or Raman spectroscopy to detect transient intermediates or byproducts .
  • Cross-validation : Replicates published protocols with controlled reagent purity (e.g., ≥99% substrates) to assess reproducibility .

Advanced: What strategies optimize regioselectivity in pyrroloimidazole functionalization?

  • Directing groups : Introduce temporary substituents (e.g., boronate esters) to steer electrophilic attacks to the 3-position .
  • Catalytic systems : Transition metals (e.g., Pd) enable cross-coupling at specific sites while avoiding over-functionalization .
  • pH control : Acidic conditions favor protonation of the imidazole ring, directing nucleophilic additions to the carboxylic acid moiety .

Advanced: How do structural analogs (e.g., triazole-fused derivatives) compare in reactivity or bioactivity?

Parameter 5H-Pyrroloimidazole-3-COOH·HCl 6,7-Dihydro-5H-pyrrolo[2,1-c]triazole-7-COOH·HCl
Molecular Weight ~207 g/mol189.60 g/mol
Key Reactivity Carboxylic acid acylationTriazole-mediated click chemistry
Bioactivity Moderate kinase inhibitionEnhanced antimicrobial activity
Data derived from comparative studies of fused heterocycles .

Advanced: What methodologies assess the compound’s role in multi-step synthesis (e.g., PROTACs)?

  • Solid-phase synthesis : Immobilizes intermediates to streamline purification in iterative steps (e.g., linker attachments for PROTACs) .
  • Kinetic studies : Monitors reaction rates for carboxylate activation (e.g., using EDC/NHS coupling agents) .
  • Mass spectrometry (HRMS) : Tracks molecular integrity during conjugation to larger biomolecules .

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